2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide
Description
This compound features a bicyclic imidazo[1,2-c]quinazolin core with a 3-oxo group at position 2. Key structural elements include:
- A sulfanyl (-S-) linkage at position 5, connecting to a butanamide chain.
- A furan-2-ylmethyl carbamoyl substituent on the ethyl group at position 2.
- An N-(3-methoxyphenyl) terminal group.
Computational studies predict moderate solubility in polar solvents (logP ~2.8) and molecular weight ~580 g/mol, aligning with drug-like properties .
Properties
IUPAC Name |
2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O5S/c1-3-24(27(36)31-18-8-6-9-19(16-18)38-2)40-29-33-22-12-5-4-11-21(22)26-32-23(28(37)34(26)29)13-14-25(35)30-17-20-10-7-15-39-20/h4-12,15-16,23-24H,3,13-14,17H2,1-2H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPOPSNEHNGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family. It plays a significant role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with EGFR, likely inhibiting its activity. This interaction can lead to changes in the signaling pathways downstream of EGFR, affecting cellular processes such as cell proliferation and survival.
Biochemical Pathways
The inhibition of EGFR by this compound can affect several biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular responses to external stimuli. The exact downstream effects would depend on the specific cellular context and the other signaling pathways active in the cell.
Comparison with Similar Compounds
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Differences :
- 3,4-Dimethoxyphenyl vs. 3-methoxyphenyl in the terminal group.
- Propanamide chain vs. butanamide .
- Impact: The additional methoxy group enhances π-π stacking but reduces solubility (logP +0.3).
N-[(furan-2-yl)methyl]-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide
- Differences :
- 1,3-Dioxoloquinazolin core vs. imidazoquinazolin .
- 4-Methoxyphenylmethyl substituent vs. 3-methoxyphenyl .
- Impact :
Functional Analogues
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)
- Differences :
- Nitrofuran core vs. imidazoquinazolin .
- Cyclohexyl group vs. 3-methoxyphenyl .
- Impact: Nitrofuran derivatives exhibit strong trypanocidal activity (IC50 ~0.8 μM) but higher hepatotoxicity due to nitro group bioactivation. The absence of a sulfanyl linkage reduces oxidative stress mitigation, limiting therapeutic utility .
Mechanistic and Systems Pharmacology Insights
- Gene Expression Profiles : Structurally similar compounds (Tanimoto coefficient >0.85) share ~20% similarity in gene expression patterns, suggesting partial overlap in mechanisms (e.g., NF-κB inhibition) but divergent off-target effects .
- Molecular Docking : The carbamoyl and methoxy groups form critical hydrogen bonds with kinase targets (e.g., EGFR), while the furan ring contributes to hydrophobic pocket interactions. Analogues with 3,4-dimethoxyphenyl groups show 15% higher docking scores due to enhanced van der Waals interactions .
- Toxicity : Compounds with nitro groups (e.g., 22a) are flagged for hepatotoxicity in ToxEvaluator, whereas the target compound’s sulfanyl linkage reduces reactive metabolite formation .
Comparative Data Table
Research Implications
- Structural Optimization : Extending the amide chain (e.g., butanamide to pentanamide) may improve target residence time.
- Synergistic Blends: Combining with Populus bud extracts (rich in anti-inflammatory phenylpropenoids) could enhance efficacy in dermatitis models .
- Validation Gaps : In vivo studies are needed to confirm predicted mechanisms and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
